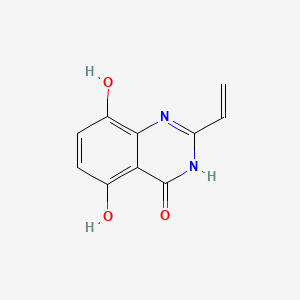
(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of two difluorophenyl groups and two hydroxyl groups, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane typically involves the desymmetrization of prochiral 2-substituted-1,3-propanediols. One practical chemoenzymatic synthesis method involves the use of lipase-catalyzed hydrolysis or acetylation reactions . For instance, the enzymatic desymmetrization of diol intermediates using specific lipases can yield the desired chiral compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve optimized enzymatic processes to ensure scalability and cost-effectiveness. The use of immobilized enzymes on macroporous acrylic resins can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield difluoroketones, while reduction can produce difluoroalcohols.
Applications De Recherche Scientifique
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antifungal agents like SCH51048, which is effective against systemic Candida and Aspergillus infections.
Organic Synthesis: The compound is used in the preparation of various chiral building blocks and intermediates for pharmaceuticals.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane involves its interaction with specific molecular targets. For instance, in the case of its antifungal derivatives, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: An antifungal agent with a similar difluorophenyl structure used to treat invasive fungal infections.
Posaconazole: Another antifungal agent with a tetrahydrofuran ring and difluorophenyl groups, used for treating various fungal infections.
Uniqueness
(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is unique due to its specific chiral configuration and the presence of two difluorophenyl groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential for developing new pharmaceuticals make it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
(2R,4R)-2,4-bis(2,4-difluorophenyl)pentane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4O2/c1-16(22,12-5-3-10(18)7-14(12)20)9-17(2,23)13-6-4-11(19)8-15(13)21/h3-8,22-23H,9H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQPLVQIGSHGP-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C[C@](C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)


-(+)-TimololEther](/img/structure/B586931.png)



